4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring and thiol group could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The cyclopropyl group, in particular, can introduce strain and reactivity that is not present in other similar compounds.
Properties
Molecular Formula |
C10H16N4S |
---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
4-cyclopropyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c15-10-13-12-9(14(10)8-1-2-8)7-3-5-11-6-4-7/h7-8,11H,1-6H2,(H,13,15) |
InChI Key |
SPNVDCKOKBTKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3CCNCC3 |
Origin of Product |
United States |
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